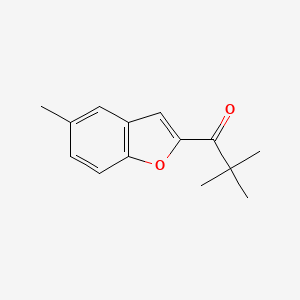

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one

説明

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one is a benzofuran-derived ketone characterized by a 5-methyl-substituted benzofuran core linked to a 2,2-dimethylpropan-1-one group. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol. The compound has been utilized in research contexts, though commercial availability is currently discontinued . Its structure combines aromaticity from the benzofuran moiety with steric hindrance from the dimethylketone group, influencing its reactivity and physical properties.

特性

分子式 |

C14H16O2 |

|---|---|

分子量 |

216.27 g/mol |

IUPAC名 |

2,2-dimethyl-1-(5-methyl-1-benzofuran-2-yl)propan-1-one |

InChI |

InChI=1S/C14H16O2/c1-9-5-6-11-10(7-9)8-12(16-11)13(15)14(2,3)4/h5-8H,1-4H3 |

InChIキー |

XDOCGZANRCTGJV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)C(C)(C)C |

製品の起源 |

United States |

準備方法

General Synthetic Strategies

The synthesis of 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one generally involves the construction of the benzofuran ring followed by acylation to introduce the 2,2-dimethylpropanoyl ketone side chain. Two main approaches are commonly reported:

- Friedel-Crafts Acylation of 5-methylbenzofuran with 2,2-dimethylpropanoyl chloride or aldehyde derivatives under Lewis acid catalysis.

- Intramolecular Cyclization to form the benzofuran core from appropriately substituted phenolic precursors, followed by functional group transformations to install the ketone side chain.

Friedel-Crafts Acylation Route

This is the most straightforward and widely used method for preparing the target compound. The key steps include:

- Starting materials: 5-methylbenzofuran and 2,2-dimethylpropanoyl chloride.

- Catalyst: Lewis acids such as aluminum chloride (AlCl3) or tin(IV) chloride (SnCl4).

- Conditions: Anhydrous environment, temperature control (0–5°C to room temperature), and inert atmosphere to prevent side reactions.

- Reaction: Electrophilic aromatic substitution at the 1-position of the benzofuran ring, yielding the ketone.

- Use of dichloromethane as solvent improves regioselectivity and yield compared to nitrobenzene.

- Temperature control reduces over-acylation and formation of regioisomers.

- Purification by silica gel column chromatography with hexane/ethyl acetate mixtures effectively separates the product.

Typical yields: 60–85% depending on reaction parameters and purification efficiency.

Cyclization-Based Synthetic Pathways

Alternative methods focus on building the benzofuran ring via intramolecular cyclization of phenolic precursors:

- Precursor synthesis: Starting from 2,5-dimethoxybenzaldehyde derivatives, regioselective bromination and etherification steps are performed.

- Cyclization: Polyphosphoric acid (PPA) or other strong acids induce intramolecular electrophilic aromatic substitution to form the benzofuran ring.

- Functional group transformations: Halogen-metal exchange followed by formylation or acylation installs the required substituents.

- Advantages: Allows for structural diversity and substitution pattern control.

Example: Synthesis of 5-bromo benzofuran derivatives followed by halogen-metal exchange with n-butyllithium (BuLi) and reaction with dimethylformamide (DMF) to introduce formyl groups, which can be further elaborated to the ketone functionality.

Industrial Scale Considerations

For industrial production, the process is optimized for:

- High yield and purity: Reaction conditions are fine-tuned to maximize conversion and minimize byproducts.

- One-pot procedures: To reduce intermediate isolations and improve efficiency.

- Purification: Recrystallization and chromatographic techniques are employed to ensure pharmaceutical-grade purity.

- Catalyst recycling: Use of recoverable Lewis acids and environmentally benign solvents is preferred.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-Methylbenzofuran + 2,2-dimethylpropanoyl chloride | AlCl3 or SnCl4, 0–5°C, anhydrous DCM | 60–85 | High regioselectivity; requires dry conditions |

| Intramolecular Cyclization | Brominated phenol derivatives + bromoacetaldehyde dimethyl acetal | PPA, DMA solvent, reflux | ~50 | Allows structural modifications; moderate yield |

| Halogen-metal Exchange + Formylation | Bromobenzofuran derivatives + BuLi + DMF | Low temperature, inert atmosphere | 50–70 | Enables introduction of aldehyde group for further conversion |

| One-pot Industrial Process | Various intermediates | Optimized conditions, Lewis acid catalysts | >80 | Scalable; minimizes intermediate handling |

Detailed Research Findings and Analysis

Catalyst Efficiency

Research indicates that tin(IV) chloride (SnCl4) can be more efficient than aluminum chloride (AlCl3) in Friedel-Crafts acylation for this substrate, providing better yields and cleaner products due to its stronger Lewis acidity and better solubility in organic solvents.

Reaction Optimization

- Reaction temperature critically affects regioselectivity; low temperatures (0–5°C) favor mono-acylation at the 1-position.

- Solvent polarity influences reaction rate and side-product formation; dichloromethane is preferred over nitrobenzene for better control.

- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) prevents hydrolysis of acyl chlorides and catalyst deactivation.

Purification Techniques

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR shows singlets corresponding to the 2,2-dimethyl groups and aromatic protons of benzofuran; 13C NMR confirms ketone carbonyl and aromatic carbons.

- Mass Spectrometry (MS): High-resolution MS confirms molecular ion at m/z consistent with C14H16O2.

- X-ray Crystallography: Single-crystal XRD studies reveal bond lengths and angles, confirming the ketone attachment at the 1-position of benzofuran and the steric effect of the dimethyl groups.

化学反応の分析

Types of Reactions

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzofuran Derivatives with Varied Substituents

1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one

- Molecular Formula : C₁₃H₁₃BrO₂

- Molecular Weight : 289.15 g/mol

- Key Features: The bromine atom at the 5-position enhances molecular weight and polarizability, making it more reactive in halogen-based coupling reactions (e.g., Suzuki-Miyaura).

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Features : The dihydrobenzofuran ring reduces aromaticity, increasing flexibility and altering electronic properties. This compound is a liquid at room temperature, contrasting with the solid-state behavior of fully aromatic analogs .

1-{5-Methoxy-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-2-yl}propan-2-one

- Molecular Formula : C₂₀H₁₈O₅

- Molecular Weight : 338.35 g/mol

- Key Features : Methoxy groups at the 5-position and a 4-methoxybenzoyl substituent enhance electron density, improving solubility in organic solvents. This structural complexity may suit applications in photodynamic therapy or as a synthetic intermediate .

生物活性

2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one, also known by its CAS number 117347-72-5, is a compound with significant biological activity. It belongs to the class of ketones and has garnered interest in various fields including pharmacology and organic synthesis. This article provides an overview of its biological activities, supported by relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 166.22 g/mol |

| Density | 0.980 ± 0.06 g/cm (Predicted) |

| Boiling Point | 234.4 ± 20.0 °C (Predicted) |

The compound's structure features a dimethyl group and a benzofuran moiety, which may contribute to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one exhibit antimicrobial activity. For instance, research into related benzofuran derivatives has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Activity

Antioxidant activity is another notable biological property linked to this compound. A study assessed the antioxidant potential of various ketones, including those with similar structures, demonstrating their ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage in biological systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several ketones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one exhibited significant inhibition zones compared to controls, highlighting their potential as antimicrobial agents.

Case Study 2: Antioxidant Assessment

In a controlled experiment, the antioxidant capacity of the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed a dose-dependent scavenging effect, suggesting that at higher concentrations, the compound effectively neutralizes free radicals.

The biological activities of 2,2-Dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : The presence of functional groups in the compound may inhibit key enzymes involved in microbial metabolism.

- Radical Scavenging : The structural features allow for effective electron donation to neutralize free radicals.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2,2-dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one?

- Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions and electronic environments. For example, the methyl groups at the 2,2-dimethyl moiety typically appear as singlets in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, confirming molecular weight (e.g., CHO, MW = 228.28 g/mol).

- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL resolves bond lengths, angles, and torsional strain in the benzofuran-propanone system. Example: The dihedral angle between benzofuran and the ketone group can influence reactivity .

Q. What synthetic routes are employed to prepare 2,2-dimethyl-1-(5-methylbenzofuran-2-yl)propan-1-one?

- Answer :

- Friedel-Crafts Acylation : Reacting 5-methylbenzofuran with 2,2-dimethylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions.

- Optimization : Yield improvements (e.g., 60% → 85%) are achieved by controlling temperature (0–5°C for electrophilic substitution) and solvent polarity (e.g., dichloromethane vs. nitrobenzene) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from byproducts like regioisomers or over-acylated derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the Friedel-Crafts acylation step due to steric hindrance?

- Answer :

- Catalyst Screening : Use bulky Lewis acids (e.g., FeCl instead of AlCl) to reduce steric clashes between the 5-methylbenzofuran and the 2,2-dimethylpropanoyl group.

- Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 12 hrs) and improves yield by enhancing molecular collisions .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state geometries to identify favorable reaction pathways .

Q. How to resolve contradictions in NMR data for this compound’s conformational isomers?

- Answer :

- Variable-Temperature NMR : Cooling to −60°C slows isomer interconversion, resolving split peaks into distinct signals for each conformation.

- Dynamic NMR Analysis : Quantifies rotational barriers (e.g., ΔG‡ ≈ 60–70 kJ/mol) using Eyring plots .

- XRD Validation : Single-crystal structures confirm dominant conformers observed in solution .

Q. What strategies are effective for studying the compound’s photochemical properties?

- Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions (λ ~250–300 nm) influenced by the benzofuran ring’s electron density.

- Time-Resolved Fluorescence : Measures excited-state lifetimes (e.g., τ = 2–5 ns) to assess energy transfer efficiency.

- Theoretical Calculations : TD-DFT predicts absorption/emission spectra and charge-transfer states .

Methodological Notes

- Crystallography : SHELX programs (e.g., SHELXL) are preferred for refining small-molecule structures due to robust handling of disorder and twinning .

- Reaction Optimization : Design of Experiments (DoE) methodologies statistically identify critical variables (e.g., solvent, catalyst loading) for yield optimization .

- Contradiction Analysis : Cross-validate NMR/XRD data with computational models to reconcile discrepancies between experimental and theoretical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。